

Application Note: Quantification of Ethyl Sulphate in Urine by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Ethyl sulphate	
Cat. No.:	B1228733	Get Quote

Introduction

Ethyl sulphate (EtS) is a non-oxidative, phase II metabolite of ethanol and serves as a sensitive and specific biomarker for recent alcohol consumption.[1][2] Unlike ethanol, which is rapidly eliminated from the body, EtS can be detected in urine for up to 80 hours after alcohol ingestion, providing a longer window of detection.[1][3] This makes the quantification of urinary EtS a valuable tool in clinical and forensic toxicology for monitoring alcohol abstinence and assessing alcohol consumption.[4][5][6] This application note describes a robust and sensitive method for the quantification of ethyl sulphate in human urine using liquid chromatographytandem mass spectrometry (LC-MS/MS).

Principle

This method utilizes a simple "dilute-and-shoot" sample preparation, followed by reversed-phase liquid chromatography for the separation of EtS from endogenous urine matrix components.[7] Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in negative ion electrospray ionization (ESI) mode and Multiple Reaction Monitoring (MRM).[2][4] Deuterated **ethyl sulphate** (EtS-d5) is used as an internal standard to ensure accuracy and precision.[6]

Experimental Protocols

1. Materials and Reagents



- Ethyl sulphate sodium salt
- Ethyl sulphate-d5 (EtS-d5) sodium salt
- LC-MS/MS grade water
- LC-MS/MS grade methanol
- LC-MS/MS grade acetonitrile
- Formic acid (or ammonium acetate, depending on the chosen mobile phase)[7][8]
- Drug-free human urine
- 2. Standard and Quality Control (QC) Sample Preparation
- Primary Stock Solutions: Prepare individual stock solutions of EtS and EtS-d5 in methanol at a concentration of 1 mg/mL.
- Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the EtS primary stock solution with methanol to create calibration standards.
- Internal Standard (IS) Working Solution: Dilute the EtS-d5 primary stock solution with methanol to a final concentration. A typical concentration might be 5 μg/mL.[8]
- Calibration Standards and QC Samples: Spike drug-free human urine with the appropriate
 working standard solutions to create a calibration curve and QC samples at low, medium,
 and high concentrations.
- 3. Sample Preparation

A simple "dilute-and-shoot" method is commonly employed for its speed and simplicity.[9][8]

- To 10 μL of urine sample, calibrator, or QC, add 490 μL of water containing 0.01% formic acid.[8]
- Add 10 μL of the internal standard working solution.[8]



- Vortex the sample for 10 seconds.
- Transfer the sample to an autosampler vial for LC-MS/MS analysis.

Other sample preparation techniques like protein precipitation and solid-phase extraction (SPE) can also be used to achieve cleaner extracts if matrix effects are significant.[2][10]

4. LC-MS/MS Instrumentation and Conditions

The following are typical LC-MS/MS parameters. Optimization may be required depending on the specific instrumentation used.

Liquid Chromatography (LC)

Parameter	Value
Column	Charged Surface C18 (e.g., Agilent InfinityLab Poroshell 120 CS-C18, 2.1 x 50 mm, 2.7 μm)[8] [11]
Mobile Phase A	0.01% Formic Acid in Water[8][11]
Mobile Phase B	Methanol[11]
Flow Rate	0.350 mL/min[11]
Injection Volume	2 μL[8][11]
Column Temp.	40 °C[11]
Gradient	See Table 1

Table 1: Example LC Gradient



Time (min)	% Mobile Phase B
0.00	2
3.00	2
3.01	98
3.99	98
4.00	2

Tandem Mass Spectrometry (MS/MS)

Parameter	Value
Ionization Mode	Negative Electrospray Ionization (ESI-)[3][4][6]
MRM Transitions	See Table 2
Drying Gas Temp.	200 °C[11]
Drying Gas Flow	12 L/min[11]

Table 2: MRM Transitions for EtS and EtS-d5

Analyte	Precursor Ion (m/z)	Product Ion (m/z)
EtS	124.9	97.0 (Quantifier)[7]
80.1 (Qualifier)[7]		
EtS-d5	129.9	98.0

Quantitative Data Summary

The following tables summarize typical method performance characteristics.

Table 3: Linearity and Sensitivity

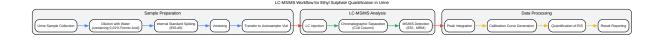


Analyte	Linear Range (ng/mL)	R²	LOQ (ng/mL)
EtS	10 - 1,000	>0.998[11]	<25[7][12]

Table 4: Accuracy and Precision

QC Level	Concentration (ng/mL)	Accuracy (%)	Precision (%RSD)
Low	20	Within ±15%	<15%
Medium	300	Within ±15%	<15%
High	-	Within ±15%	<15%

Experimental Workflow Diagram



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Caption: Workflow for EtS quantification in urine.

Conclusion

The described LC-MS/MS method provides a rapid, sensitive, and reliable approach for the quantification of **ethyl sulphate** in human urine. The simple "dilute-and-shoot" sample preparation protocol allows for high-throughput analysis, making it suitable for routine monitoring in clinical and forensic settings. The use of a deuterated internal standard ensures accurate and precise results by compensating for potential matrix effects and variations in



instrument response. This method is a valuable tool for researchers, scientists, and drug development professionals involved in alcohol biomarker analysis.

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